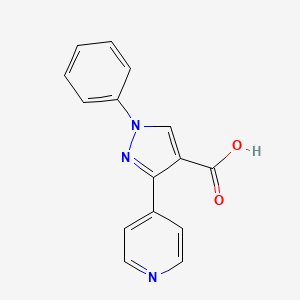
1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves efficient synthetic routes, starting from specific pyrazole precursors fused with various substituents to achieve the desired chemical structure. For example, Bernardino et al. (2007) achieved the synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives through a series of reactions starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, leading to high yields of the targeted compounds (Bernardino et al., 2007).
Molecular Structure Analysis
The molecular structure and vibrational spectra of pyrazole derivatives have been extensively studied using various spectroscopic techniques. For instance, Bahgat et al. (2009) utilized FT-IR and FT-Raman spectra to investigate the structure and vibrational spectra of similar compounds, providing insights into the molecular configuration and the effects of intramolecular hydrogen bonding (Bahgat, Jasem, & El‐Emary, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives include functionalization reactions, as explored by Yıldırım et al. (2005), who studied the conversion of 1H-pyrazole-3-carboxylic acid into various carboxamide derivatives through reactions with different binucleophiles, showcasing the compound's reactivity and potential for generating diverse chemical entities (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, of pyrazole derivatives can significantly vary based on their molecular structure and substituents. For example, the solubility and crystal packing of iron(II) complexes derived from pyrazole carboxylate esters have been studied, revealing how alkyl chain substituents influence these properties (Galadzhun et al., 2018).
Chemical Properties Analysis
The chemical properties of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid derivatives, including their reactivity and stability, are crucial for their application in various domains. Studies, such as those by Shen et al. (2012), provide detailed insights into the reactivity and stability of similar compounds through computational and experimental analyses, highlighting the importance of understanding these properties for potential applications (Shen, Huang, Diao, & Lei, 2012).
Scientific Research Applications
Chemical Synthesis and Complexation
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various chemical compounds. For example, its ester derivatives have been synthesized and used for complexation with iron to create complex salts. These salts exhibit interesting properties such as spin-crossover behavior, which is noteworthy for studies in magnetochemistry (Galadzhun, Kulmaczewski, & Halcrow, 2019).
Antimicrobial Activity
Certain derivatives of this chemical, such as its Schiff base variants, have been explored for their antimicrobial activities. Studies have shown that these compounds can be effective against a range of bacteria and fungi, offering potential applications in the development of new antimicrobial agents (Hamed et al., 2020).
Antiviral Properties
Research has also been conducted on the antiviral properties of derivatives of this compound. These derivatives have shown inhibitory effects on viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus, highlighting their potential use in antiviral drug development (Bernardino et al., 2007).
Structural Analysis and Characterization
Structural analysis and characterization of these compounds are critical for understanding their chemical properties and potential applications. Studies using techniques like X-ray diffraction have been conducted to determine the crystal structures of these compounds, which is essential for their application in various fields of chemistry (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZAEZDHBZOUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


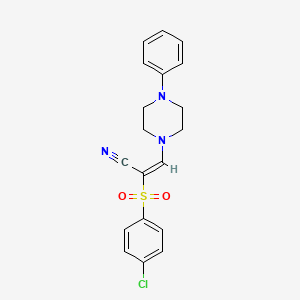

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)
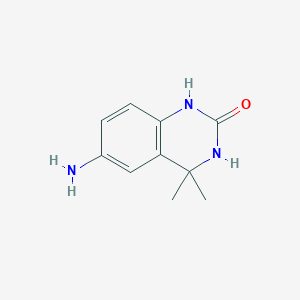

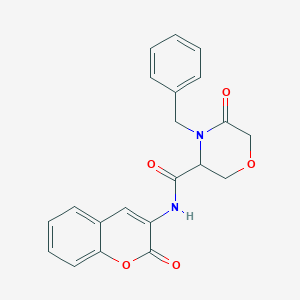
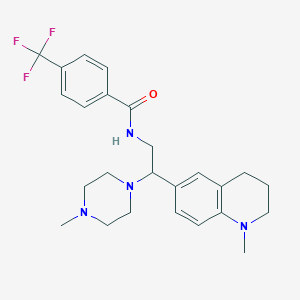
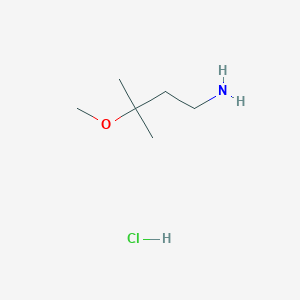
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)